molecular formula C18H22N4O B14227078 Urea, N-cyclohexyl-N'-(di-2-pyridinylmethyl)- CAS No. 537033-01-5

Urea, N-cyclohexyl-N'-(di-2-pyridinylmethyl)-

Cat. No.: B14227078
CAS No.: 537033-01-5
M. Wt: 310.4 g/mol
InChI Key: DNZXMSSLEYVSFF-UHFFFAOYSA-N
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Description

Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is an organic compound with the molecular formula C13H19N3O It is a member of the urea family, characterized by the presence of a urea moiety linked to a cyclohexyl group and a di-2-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- typically involves the reaction of cyclohexylamine with di-2-pyridinylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea oxides.

    Reduction: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea amines.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylurea: Another urea derivative with two cyclohexyl groups instead of the pyridinyl groups.

    N-Cyclohexyl-N’-(4-Iodophenyl)Urea: A similar compound with an iodophenyl group instead of the pyridinyl groups.

    N-Cyclohexyl-N’-(Propyl)Phenyl Urea: A compound with a propylphenyl group instead of the pyridinyl groups.

Uniqueness

Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is unique due to the presence of the di-2-pyridinylmethyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

537033-01-5

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-cyclohexyl-3-(dipyridin-2-ylmethyl)urea

InChI

InChI=1S/C18H22N4O/c23-18(21-14-8-2-1-3-9-14)22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h4-7,10-14,17H,1-3,8-9H2,(H2,21,22,23)

InChI Key

DNZXMSSLEYVSFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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